![molecular formula C5H2Br2O2 B019581 3,5-dibromo-2H-Pyran-2-one CAS No. 19978-41-7](/img/structure/B19581.png)
3,5-dibromo-2H-Pyran-2-one
Overview
Description
3,5-Dibromo-2H-Pyran-2-one: is a brominated derivative of 2H-pyran-2-one, a six-membered cyclic ester. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyran ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit ataxia telangiectasia mutated (atm) kinase , which plays a crucial role in the DNA damage response pathway.
Mode of Action
It is likely that it interacts with its targets through covalent bonding, given the presence of reactive bromine atoms in its structure
Biochemical Pathways
Related compounds have been shown to affect the dna damage response pathway by inhibiting atm kinase . This could potentially lead to downstream effects such as cell cycle arrest, DNA repair, or apoptosis.
Result of Action
Given its potential role in inhibiting ATM Kinase, it could potentially induce DNA damage, cell cycle arrest, or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2H-Pyran-2-one: One common method involves the bromination of 2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Bromodecarboxylation of 2-Pyrone Carboxylic Acid: Another method involves the bromodecarboxylation of 2-pyrone carboxylic acid using N-bromosuccinimide and lithium acetate in aqueous acetonitrile.
Industrial Production Methods: Industrial production methods for 3,5-dibromo-2H-pyran-2-one typically involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2H-pyran-2-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: This compound is also known to participate in Diels-Alder cycloaddition reactions due to its dienophilic nature.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Cycloaddition: Diels-Alder reactions are usually performed in the presence of electron-rich dienes under thermal or catalytic conditions.
Major Products:
Substitution Reactions: The major products are substituted pyranones where the bromine atoms are replaced by the nucleophiles.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of dienes to the pyranone ring.
Scientific Research Applications
Synthetic Applications
Diels-Alder Reactions
One of the most notable applications of 3,5-dibromo-2H-pyran-2-one is its use as a highly reactive ambident diene in Diels-Alder cycloadditions. Studies have shown that it is more reactive and stereoselective than its monobromo counterparts, leading to the formation of bicyclic adducts with higher yields and selectivity. The compound's ability to participate in both normal and inverse electron-demand Diels-Alder reactions makes it versatile for synthesizing complex structures .
Reactivity Comparison
The reactivity of this compound compared to other bromo-substituted 2H-pyran-2-ones is summarized in the following table:
Compound | Reactivity Level |
---|---|
This compound | Highest reactivity |
5-Bromo-2H-pyran-2-one | Moderate reactivity |
3-Bromo-2H-pyran-2-one | Lowest reactivity |
This hierarchy indicates that the presence of bromine substituents at both the 3 and 5 positions enhances the compound's ability to undergo cycloaddition reactions efficiently .
Mechanistic Insights
Computational Studies
Theoretical investigations using density functional theory (DFT) have provided insights into the mechanisms underlying the Diels-Alder reactions involving this compound. These studies indicate that the activation free energies for these cycloadditions are lower than those for reactions involving monobromo variants. The preferred regioselectivity and stereochemistry were attributed to the electronic effects of the bromine substituents, which stabilize certain transition states during the reaction .
Case Studies
Case Study 1: Synthesis of Bicyclic Lactones
A series of experiments demonstrated that this compound could be reacted with various dienophiles to yield bicyclic lactones with high regioselectivity. For instance, when reacted with vinyl acetate, the product distribution favored endo-selective adducts due to secondary orbital interactions .
Case Study 2: Stereochemical Outcomes
In another study focusing on Diels-Alder reactions with different dienophiles, it was observed that varying steric hindrance affected the diastereofacial selectivity. Smaller dienophiles led to higher selectivity for endo products, while larger substituents resulted in a more balanced outcome between endo and exo products .
Comparison with Similar Compounds
3-Bromo-2H-Pyran-2-one: This compound has only one bromine atom and is less reactive compared to 3,5-dibromo-2H-pyran-2-one.
2H-Pyran-2-one: The parent compound without any bromine atoms.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .
Biological Activity
3,5-Dibromo-2H-pyran-2-one, also known as dihydropyranone, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial and antitumor properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound possesses the molecular formula and is characterized by a six-membered heterocyclic ring containing one oxygen atom and two bromine substituents at positions 3 and 5. This configuration contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated potential antitumor activity. Studies suggest that the compound may inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound exhibited a dose-dependent response in inhibiting the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to engage in Diels-Alder reactions as an ambident diene. This reactivity allows it to form various bicyclic structures that may enhance its biological efficacy. Theoretical studies using density functional theory (DFT) have shown that this compound undergoes cycloaddition reactions with both electron-rich and electron-poor dienophiles, resulting in high yields and selectivity for certain products .
Table 2: Diels-Alder Reaction Products
Dienophile | Product Yield (%) | Selectivity Ratio (endo/exo) |
---|---|---|
Vinyl acetate | 84 | 94:6 |
N-vinylphthalimide | 90 | 76:24 |
Propenenitrile | 69 | 100:0 |
Properties
IUPAC Name |
3,5-dibromopyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPWZJEXLAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?
A1: This finding is significant because it highlights a method for the selective functionalization of this compound. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of this compound derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []
Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for this compound derivatives in other fields?
A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of this compound derivatives in fields like medicinal chemistry, materials science, or agriculture.
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